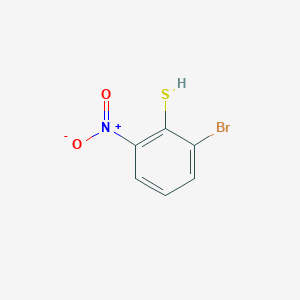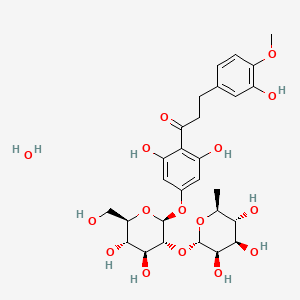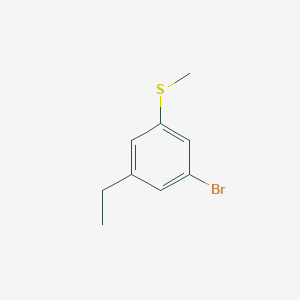
(3-Bromo-5-ethylphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The InChI code for “(3-Bromo-5-ethylphenyl)(methyl)sulfane” is1S/C9H11BrS/c1-2-7-4-5-8(10)6-9(7)11-3/h4-6H,2-3H2,1H3 . This indicates that the molecule consists of a bromine atom and a methyl sulfane group attached to a phenyl ring, which also carries an ethyl group . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 231.15 g/mol. It is a liquid at room temperature .科学的研究の応用
(3-Bromo-5-ethylphenyl)(methyl)sulfane is a versatile compound that has been used in a variety of scientific applications. It has been used in the synthesis of organic compounds, as a reagent in organic synthesis, and in the development of new pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of organic semiconductors.
作用機序
The mechanism of action of (3-Bromo-5-ethylphenyl)(methyl)sulfane is not well understood. However, it is thought to be a Lewis acid, meaning that it can donate electrons to other molecules, allowing for the formation of new bonds. It is also thought to be a nucleophile, meaning that it can react with other molecules to form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to be toxic when inhaled or ingested. It has been linked to eye and skin irritation, as well as respiratory irritation. It is also thought to be a potential carcinogen, although further research is needed to confirm this.
実験室実験の利点と制限
The use of (3-Bromo-5-ethylphenyl)(methyl)sulfane in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is a relatively stable compound. It is also relatively inexpensive, making it an attractive option for laboratory experiments. However, there are some limitations to its use. It is highly corrosive, so it must be handled with caution, and it is toxic when inhaled or ingested.
将来の方向性
The potential future directions for the use of (3-Bromo-5-ethylphenyl)(methyl)sulfane are numerous. It could be used in the development of new pharmaceuticals, as a reagent in organic synthesis, or as a catalyst in the synthesis of polymers. It could also be used in the synthesis of heterocyclic compounds or as a reagent in the synthesis of organic semiconductors. Additionally, further research could be done to better understand its mechanism of action and biochemical and physiological effects.
合成法
(3-Bromo-5-ethylphenyl)(methyl)sulfane is most commonly synthesized via a reaction between bromoethane and methyl sulfide. In this reaction, the bromoethane reacts with the methyl sulfide to form this compound and hydrogen bromide. The reaction is typically carried out in an inert solvent such as diethyl ether or tetrahydrofuran, and is usually heated to temperatures between 50–100°C. This reaction is typically performed in a sealed tube, as the hydrogen bromide produced is highly corrosive and can damage laboratory equipment.
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
特性
IUPAC Name |
1-bromo-3-ethyl-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-3-7-4-8(10)6-9(5-7)11-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVNVDKJLROCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

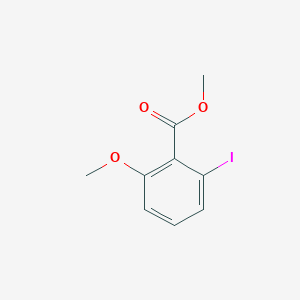
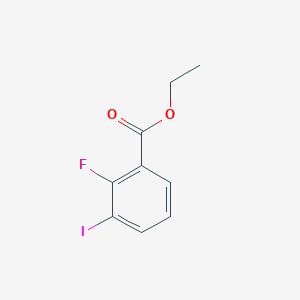
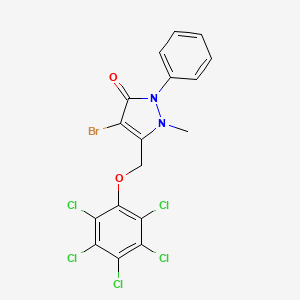


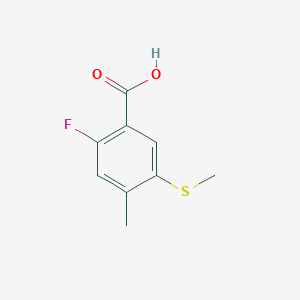




![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)

